molecular formula C26H28IN B14246627 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- CAS No. 255829-32-4

9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-

Cat. No.: B14246627
CAS No.: 255829-32-4
M. Wt: 481.4 g/mol
InChI Key: YQYSNSRGPZHPPQ-UHFFFAOYSA-N
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Description

9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: is a derivative of carbazole, a tricyclic aromatic compound. Carbazole and its derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science. The addition of tert-butyl groups and an iodophenyl group to the carbazole core enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- typically involves multiple steps:

    Nitration and Reduction: The initial step involves the nitration of carbazole to introduce nitro groups at specific positions. This is followed by reduction to convert the nitro groups to amino groups.

    Alkylation: The amino groups are then alkylated using tert-butyl bromide under basic conditions to introduce the tert-butyl groups.

    Iodination: The final step involves the iodination of the phenyl ring using iodine and a suitable oxidizing agent to introduce the iodophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenyl-substituted carbazole.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: has several scientific research applications:

    Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- depends on its application:

    Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices.

    Pharmaceuticals: Interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: can be compared with other carbazole derivatives:

    9H-Carbazole: The parent compound, lacking the tert-butyl and iodophenyl groups.

    3,6-Di-tert-butylcarbazole: Similar but lacks the iodophenyl group.

    9-Phenylcarbazole: Similar but lacks the tert-butyl groups.

The presence of both tert-butyl and iodophenyl groups in 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- enhances its chemical stability and reactivity, making it unique among carbazole derivatives.

Properties

CAS No.

255829-32-4

Molecular Formula

C26H28IN

Molecular Weight

481.4 g/mol

IUPAC Name

3,6-ditert-butyl-9-(4-iodophenyl)carbazole

InChI

InChI=1S/C26H28IN/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)28(23)20-11-9-19(27)10-12-20/h7-16H,1-6H3

InChI Key

YQYSNSRGPZHPPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)I

Origin of Product

United States

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